2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide
Overview
Description
2,2,2-Trichloro-N-(1,3-thiazol-2-yl)acetamide is a chemical compound with the molecular formula C5H3Cl3N2OS It is characterized by the presence of a thiazole ring and three chlorine atoms attached to an acetamide group
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various targets such as topoisomerase ii and bacterial strains .
Mode of Action
Some thiazole derivatives have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with the inhibition of cyclooxygenase (cox) enzymes , which play a crucial role in the inflammatory response.
Result of Action
Some thiazole derivatives have been found to exhibit antimicrobial activity and inhibit COX enzymes .
Biochemical Analysis
Cellular Effects
For example, some thiazole derivatives have been found to induce cell cycle arrest and promote apoptosis of certain types of cells .
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of thiazole derivatives can change over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of thiazole derivatives can vary with dosage, with some compounds exhibiting threshold effects or toxic/adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives are known to interact with various transporters and binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Thiazole derivatives are known to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-aminothiazole+trichloroacetyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes, with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2,2,2-Trichloro-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(1,3-thiazol-2-yl)acetamide
- 2,2,2-Trifluoro-N-(1,3-thiazol-2-yl)acetamide
- 2,2,2-Trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide
Uniqueness
2,2,2-Trichloro-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of three chlorine atoms, which impart distinct chemical properties compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies.
Properties
IUPAC Name |
2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2OS/c6-5(7,8)3(11)10-4-9-1-2-12-4/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVAHFLPHCQYDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362825 | |
Record name | 2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24828248 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
53399-01-2 | |
Record name | 2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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